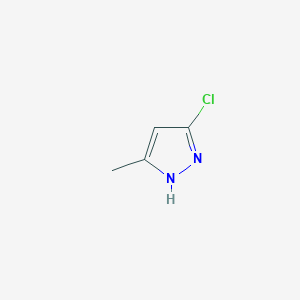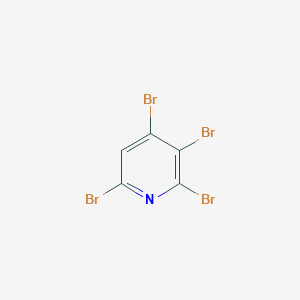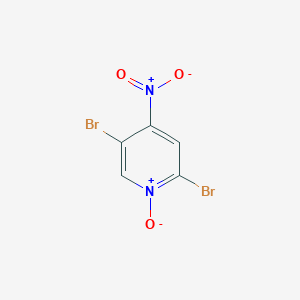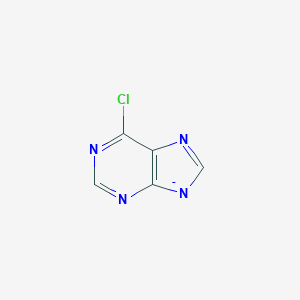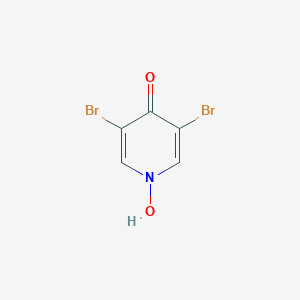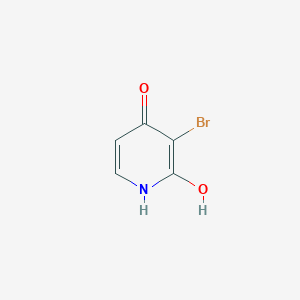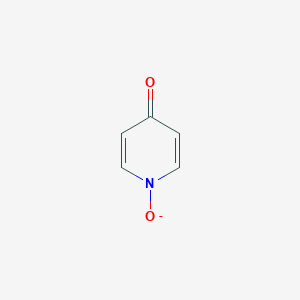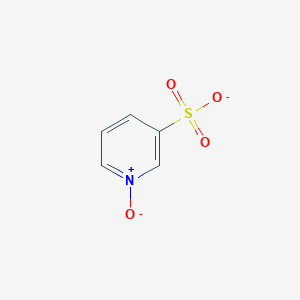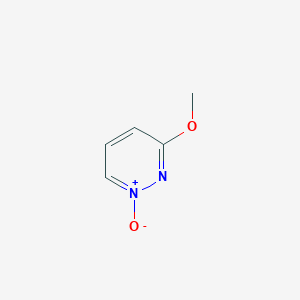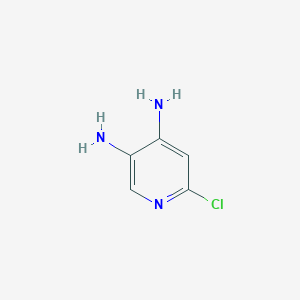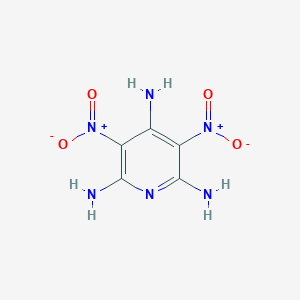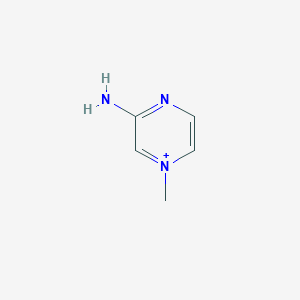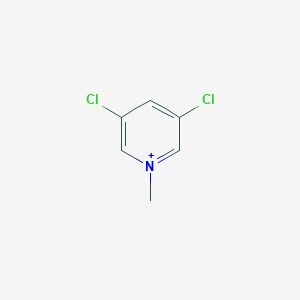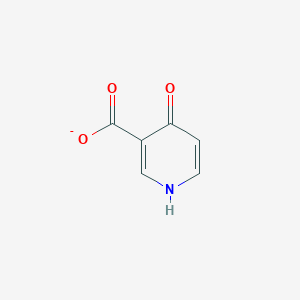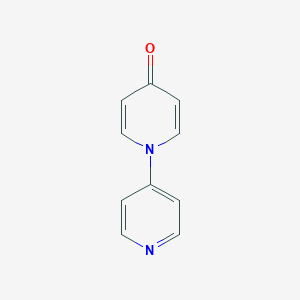
1-(4-Pyridyl)-4-pyridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Pyridyl)-4-pyridone is a key intermediate for synthesizing cardiac drug Milrinone .
Synthesis Analysis
There is a paper titled “Facile Synthesis of 1,5-Diaryl-4-pyridyl-1,2,3-triaozle Derivatives” that might contain relevant information about the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of 1-(4-Pyridyl)-4-pyridone can be analyzed using vibrational spectroscopic and conformational studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of 1-(4-Pyridyl)-4-pyridone can be analyzed by studying the synthesis and structures of two new Cu(I) frameworks bearing 1,3-bis(4-pyridyl)propane and inorganic linkers .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Pyridyl)-4-pyridone can be analyzed by studying the effects of anionic geometries on hydrogen-bonding networks of 1-(4-pyridyl) piperazine . The molecular formula of a similar compound, 1-(4-Pyridyl)ethylamine, is CHN with an average mass of 122.168 Da .Safety And Hazards
The safety data sheet of a similar compound, 1,2-Bis(4-pyridyl)ethane, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another similar compound, (S)-(-)-1-(4-Pyridyl)ethanol, also causes severe skin burns and eye damage, and may cause respiratory irritation .
Orientations Futures
The future directions of research on 1-(4-Pyridyl)-4-pyridone can be inferred from the study of the effects of anionic geometries on hydrogen-bonding networks of 1-(4-pyridyl) piperazine . Another study introduces a new bidentate XB acceptor, 1-(4-pyridyl)-4-thiopyridine (PTP), which combines sp3-S and sp2-N acceptor sites .
Propriétés
IUPAC Name |
1-pyridin-4-ylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAONXCQPEJFHIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridyl)-4-pyridone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

